molecular formula C10H8F2O2 B1413698 3-(2,6-Difluoro-4-methylphenyl)prop-2-enoic acid CAS No. 1807329-65-2

3-(2,6-Difluoro-4-methylphenyl)prop-2-enoic acid

Cat. No. B1413698
CAS RN: 1807329-65-2
M. Wt: 198.17 g/mol
InChI Key: RXXRJYVPABCBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Difluoro-4-methylphenyl)prop-2-enoic acid, also known as 2,6-difluoro-4-methyl-2-prop-2-enoic acid (DFMPA), is a synthetic organic compound with a wide range of applications in the fields of science and technology. It is a white crystalline solid with a molecular weight of 190.15 g/mol. DFMPA has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorescent probe for the detection of biological molecules. Its mechanism of action and biochemical and physiological effects have been studied in detail, allowing researchers to better understand its effects in the laboratory.

Scientific Research Applications

DFMPA has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorescent probe for the detection of biological molecules. It has also been used in the synthesis of polymeric materials with potential applications in the fields of biomedicine and nanotechnology. Additionally, DFMPA has been used in the synthesis of polymers for the fabrication of nanostructures and nanodevices.

Mechanism of Action

DFMPA has been shown to act as a fluorescent probe for the detection of biological molecules. When excited by ultraviolet light, it emits a strong fluorescence signal that can be used to detect the presence of a variety of biological molecules. Additionally, it can be used to track the movement of molecules in living cells.
Biochemical and Physiological Effects
DFMPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria and fungi, as well as to reduce inflammation. Additionally, it has been shown to have a variety of effects on the cardiovascular system, including reducing blood pressure and improving the function of the heart.

Advantages and Limitations for Lab Experiments

DFMPA has a number of advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a relatively low toxicity. Additionally, its fluorescent properties make it useful for tracking the movement of molecules in living cells. However, DFMPA also has some limitations. It is not very soluble in water, limiting its use in aqueous solutions. Additionally, its fluorescence can be affected by light and temperature, making it difficult to use in some experiments.

Future Directions

DFMPA has a wide range of potential applications in scientific research, and there are a number of potential future directions for its use. These include further research into its mechanism of action and biochemical and physiological effects, as well as its potential use in the synthesis of polymeric materials for biomedical and nanotechnology applications. Additionally, further research into its fluorescent properties could lead to its use as a fluorescent probe for the detection of a wider variety of biological molecules. Finally, further research into its solubility and stability could lead to its use in aqueous solutions and more complex experiments.

properties

IUPAC Name

3-(2,6-difluoro-4-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXRJYVPABCBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,6-Difluoro-4-methylphenyl)prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-(2,6-Difluoro-4-methylphenyl)prop-2-enoic acid
Reactant of Route 3
Reactant of Route 3
3-(2,6-Difluoro-4-methylphenyl)prop-2-enoic acid
Reactant of Route 4
Reactant of Route 4
3-(2,6-Difluoro-4-methylphenyl)prop-2-enoic acid
Reactant of Route 5
Reactant of Route 5
3-(2,6-Difluoro-4-methylphenyl)prop-2-enoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(2,6-Difluoro-4-methylphenyl)prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.